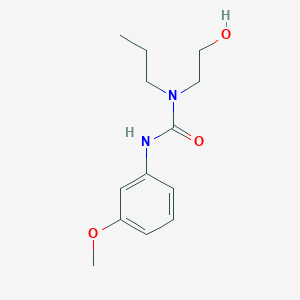

1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea

Description

1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is a urea derivative characterized by a hydroxyethyl group and a propyl chain attached to one nitrogen atom of the urea core, and a 3-methoxyphenyl group attached to the adjacent nitrogen. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyethyl moiety and aromaticity from the methoxyphenyl group.

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea |

InChI |

InChI=1S/C13H20N2O3/c1-3-7-15(8-9-16)13(17)14-11-5-4-6-12(10-11)18-2/h4-6,10,16H,3,7-9H2,1-2H3,(H,14,17) |

InChI Key |

UUGXYUFTNSIOET-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCO)C(=O)NC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea typically involves the reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Preparation of 3-methoxyphenyl isocyanate by reacting 3-methoxyaniline with phosgene.

Step 2: Reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine to form an intermediate.

Step 3: Reaction of the intermediate with propylamine to yield 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The methoxyphenyl group can be reduced to a phenyl group.

Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under basic conditions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences:

Analysis :

- Substituent Position: The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in ’s compound.

- Polarity : The hydroxyethyl group enhances hydrophilicity compared to the dimethyl or isopropyl groups in ’s analog, suggesting better aqueous solubility .

- Steric Effects : The propyl chain introduces moderate steric hindrance, which may influence crystallinity or binding interactions compared to smaller substituents like methyl .

Physicochemical Properties and Industrial Relevance

- Crystallization Behavior : Urea derivatives with bulky substituents (e.g., isopropylphenyl in ) often exhibit lower crystallinity due to steric hindrance. The hydroxyethyl group in the target compound may promote amorphous solid formation, as seen in similar polar urea analogs .

- Solubility : Hydroxyethyl and methoxy groups enhance solubility in polar solvents (e.g., HEPES buffer or IPA), whereas lipophilic propyl/isopropyl groups improve compatibility with organic solvents like CPME .

Biological Activity

1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structure:

- Chemical Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

The presence of a methoxy group and a hydroxyethyl substituent may contribute to its biological properties by enhancing solubility and modulating interactions with biological targets.

The biological activity of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been suggested:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. A study on structurally similar compounds showed effective inhibition against Gram-positive bacteria, suggesting that 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea might possess similar activity.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | Staphylococcus aureus | 2.0 µg/mL |

| Example B | Escherichia coli | 4.0 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can reduce the production of pro-inflammatory cytokines. This suggests that 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea may also exert anti-inflammatory effects, potentially through the inhibition of NF-kB signaling pathways.

Case Study 1: In Vivo Efficacy

A study conducted on animal models evaluated the efficacy of similar urea derivatives in reducing inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in edema and inflammatory markers in treated groups compared to controls.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications in the aromatic ring and substituents significantly affect the biological activity. The methoxy group at the para position was crucial for maintaining potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.